2-(Tert-butyl)-4-nitrophenol
Overview
Description
2-(Tert-butyl)-4-nitrophenol is an organic compound characterized by a phenolic structure substituted with a tert-butyl group at the second position and a nitro group at the fourth position
Mechanism of Action
Target of Action
Biochemical Analysis
Biochemical Properties
2-(Tert-butyl)-4-nitrophenol plays a vital role in biochemical reactions, particularly due to its interaction with specific enzymes and proteins. It has been observed to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity . This inhibition can lead to increased levels of biogenic amines, which are crucial for various physiological functions. Additionally, this compound exhibits antioxidant properties, making it valuable in preventing oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce adipogenesis in human mesenchymal stem cells, leading to increased lipid accumulation and expression of adipogenic marker genes . Furthermore, its antioxidant properties help in protecting cells from oxidative damage, thereby maintaining cellular integrity and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s interaction with monoamine oxidase enzymes is a key aspect of its molecular mechanism, leading to the inhibition of these enzymes and subsequent changes in biogenic amine levels . Additionally, its antioxidant activity involves scavenging free radicals and reducing reactive oxygen species, thereby protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained antioxidant effects, contributing to prolonged cellular protection .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as antioxidant protection and enzyme inhibition. At higher doses, it may lead to toxic or adverse effects. Studies have indicated that high doses of this compound can cause oxidative stress and cellular damage, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can further participate in biochemical reactions. Its interaction with cytochrome P450 enzymes plays a significant role in its metabolic pathways, affecting the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be efficiently transported across cell membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-4-nitrophenol typically involves the nitration of 2-(Tert-butyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the para position relative to the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, thereby optimizing yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butyl)-4-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The tert-butyl group can be substituted under specific conditions, such as halogenation or alkylation reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Reduction: 2-(Tert-butyl)-4-aminophenol.
Oxidation: 2-(Tert-butyl)-4-nitroquinone.
Substitution: Various substituted phenolic compounds depending on the substituent introduced.
Scientific Research Applications
2-(Tert-butyl)-4-nitrophenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding the behavior of phenolic compounds in biological systems.
Medicine: Research into its potential therapeutic properties, including its role as an antioxidant or antimicrobial agent, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
- 2-(Tert-butyl)phenol
- 4-Nitrophenol
- 2,4-Dinitrophenol
Comparison: 2-(Tert-butyl)-4-nitrophenol is unique due to the presence of both a bulky tert-butyl group and an electron-withdrawing nitro group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
2-tert-butyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLSSAJHDAQNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336072 | |
Record name | 2-tert-butyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-81-4 | |
Record name | 2-tert-butyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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